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Introduction

BRD0705 is a potent and selective inhibitor of glycogen synthase kinase 3α (GSK3α) with

demonstrated efficacy in preclinical mouse models of Acute Myeloid Leukemia (AML) and

Fragile X Syndrome.[1][2][3] Its selectivity for GSK3α over GSK3β allows for the therapeutic

targeting of GSK3α-mediated pathways without activating the WNT/β-catenin signaling

cascade, a common concern with dual GSK3α/β inhibitors.[1][3] These notes provide a

comprehensive overview of the oral gavage administration of BRD0705 in mice, including

detailed protocols, quantitative data, and a summary of its mechanism of action.

Quantitative Data Summary
The following tables summarize the key quantitative parameters for BRD0705 as reported in

the literature.

Table 1: In Vitro Potency and Selectivity
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Parameter Value Notes

GSK3α IC50 66 nM
8-fold selectivity for GSK3α

over GSK3β.[4][5]

GSK3β IC50 515 nM [4][5]

GSK3α Kd 4.8 µM [4][5]

Other Kinases
CDK2 (6.87 µM), CDK3 (9.74

µM), CDK5 (9.20 µM)

Shows high overall kinase

selectivity.[1][4]

Table 2: Pharmacokinetic Parameters in Mice

Parameter Value Administration Route

Tmax 0.25 hours Single oral dose.[1]

AUC 67.6 µmol/L·h Single oral dose.[1]

Bioavailability 100% Oral.[1]

Table 3: Dosing Regimens for Oral Gavage in Mice

Indication Dosage Frequency Mouse Model

Acute Myeloid

Leukemia (AML)
15 mg/kg Once Daily (QD)

MLL-AF9 syngeneic

model.[1]

Acute Myeloid

Leukemia (AML)
30 mg/kg Once Daily (QD)

MLL-AF9 syngeneic

model.[1]

Acute Myeloid

Leukemia (AML)
30 mg/kg Twice Daily (BID)

MLL-AF9 syngeneic

and orthotopic HL-60

xenograft models.[1]

[4][5]

Fragile X Syndrome 30 mg/kg Single Dose (ip) Fmr1-/y mice.[2]
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Experimental Protocols
Protocol 1: Preparation of BRD0705 for Oral Gavage

This protocol describes the preparation of a BRD0705 solution for oral administration to mice.

Materials:

BRD0705 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Saline (0.9% NaCl)

Sterile microcentrifuge tubes

Vortex mixer

Sonicator (recommended)

Procedure:

Prepare a stock solution: Dissolve BRD0705 powder in DMSO to create a concentrated

stock solution (e.g., 75 mg/mL).[4]

Vehicle Preparation: In a sterile tube, combine the following in the specified order, mixing

thoroughly after each addition:

40% PEG300

5% Tween-80

Final Formulation: Add the BRD0705 stock solution to the vehicle to achieve the desired final

concentration. For example, to prepare a 5 mg/mL solution, add 10% of the DMSO stock

solution.
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Add Saline: Bring the solution to the final volume with 45% saline.

Ensure Homogeneity: Vortex the solution thoroughly. Sonication is recommended to ensure

complete dissolution and a clear solution.[5]

Storage: The final formulation should be prepared fresh for each experiment. The powder

can be stored at -20°C for up to 3 years.[5]

Protocol 2: Oral Gavage Administration in Mice

This protocol outlines the standard procedure for administering BRD0705 to mice via oral

gavage.

Materials:

Prepared BRD0705 solution

Appropriately sized oral gavage needles (e.g., 20-gauge, 1.5-inch, curved with a 2.25-mm

ball tip)[6]

Syringes (1 mL)

Animal scale

Procedure:

Animal Handling: Acclimatize the mice to handling to minimize stress.

Dosage Calculation: Weigh each mouse accurately to calculate the precise volume of the

BRD0705 solution to be administered based on the desired mg/kg dose. The typical gavage

volume is around 10 mL/kg.[6]

Restraint: Gently but firmly restrain the mouse by scruffing the neck and back to immobilize

the head and prevent movement.[6]

Needle Insertion:
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With the mouse in a vertical position, gently insert the gavage needle into the side of the

mouth.

Allow the mouse to swallow the tip of the needle.

Carefully advance the needle along the esophagus until it reaches the stomach. There

should be no resistance. If resistance is met, withdraw the needle and restart.

Substance Administration: Once the needle is correctly positioned, slowly depress the

syringe plunger to deliver the BRD0705 solution.

Needle Removal: Gently and smoothly withdraw the gavage needle.

Post-Procedure Monitoring: Return the mouse to its cage and monitor for any signs of

distress, such as difficulty breathing or lethargy.

Mechanism of Action and Signaling Pathway
BRD0705 selectively inhibits GSK3α, a serine/threonine kinase involved in a multitude of

cellular processes.[1] Unlike dual GSK3 inhibitors, BRD0705's selectivity for the α isoform

avoids the stabilization of β-catenin, a key mediator of the WNT signaling pathway.[1][3] This is

significant because aberrant activation of WNT signaling is associated with neoplastic growth.

[1]

In the context of AML, inhibition of GSK3α by BRD0705 leads to myeloid differentiation and

impairs colony formation in AML cells, ultimately reducing leukemia progression and prolonging

survival in mouse models.[1][3] In Fragile X Syndrome, BRD0705 corrects aberrant protein

synthesis and cortical hyperexcitability by acting downstream of the ERK1/2 signaling pathway.

[2]

Diagram 1: BRD0705 Experimental Workflow for AML Studies in Mice
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Caption: Workflow for in vivo studies of BRD0705 in AML mouse models.

Diagram 2: BRD0705 Signaling Pathway
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Caption: BRD0705 selectively inhibits GSK3α, impacting downstream pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes and Protocols for BRD0705 Oral
Gavage Administration in Mice]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2589819#brd0705-oral-gavage-administration-in-
mice]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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